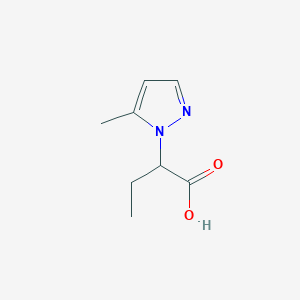
2-(5-methyl-1H-pyrazol-1-yl)butanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid is 1S/C8H12N2O2/c1-3-7(8(11)12)10-6(2)4-5-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(5-methyl-1H-pyrazol-1-yl)butanoic acid is a powder at room temperature . The compound’s storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “2-(5-methyl-1H-pyrazol-1-yl)butanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Androgen Receptor Antagonists
“2-(5-methyl-1H-pyrazol-1-yl)butanoic acid” has been used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives, which have been evaluated for their biological activities . The AR luciferase reporter assay revealed compound 6f (59.7%) as a potent AR antagonist . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Anti-Cancer Properties
Research has shown that pyrazole-bearing compounds, such as “2-(5-methyl-1H-pyrazol-1-yl)butanoic acid”, have anti-cancer properties . These compounds have been studied for their potential use in cancer therapy .
Antibacterial Properties
Pyrazole-bearing compounds have been found to have antibacterial properties . These compounds can potentially be used in the development of new antibacterial drugs .
Anti-Inflammatory Properties
“2-(5-methyl-1H-pyrazol-1-yl)butanoic acid” and other pyrazole-bearing compounds have been found to have anti-inflammatory properties . These compounds can potentially be used in the treatment of inflammatory diseases .
Analgesic Properties
Pyrazole-bearing compounds have been found to have analgesic properties . These compounds can potentially be used in the development of new pain relief drugs .
Anticonvulsant Properties
“2-(5-methyl-1H-pyrazol-1-yl)butanoic acid” and other pyrazole-bearing compounds have been found to have anticonvulsant properties . These compounds can potentially be used in the treatment of epilepsy and other seizure disorders .
Anthelmintic Properties
Pyrazole-bearing compounds have been found to have anthelmintic properties . These compounds can potentially be used in the treatment of parasitic worm infections .
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with the androgen receptor (ar), suggesting that this compound might also target ar .
Mode of Action
If it indeed targets the AR, it might act as an antagonist, blocking the receptor and preventing its activation . This could result in the inhibition of AR signaling, which is often activated in certain types of cancer cells .
Biochemical Pathways
If it acts as an AR antagonist, it could affect pathways related to androgen signaling. This could have downstream effects on cell growth and proliferation, particularly in cells that are dependent on androgen signaling .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes, which could impact their bioavailability .
Result of Action
If it acts as an AR antagonist, it could potentially inhibit the growth of cells that are dependent on androgen signaling .
Eigenschaften
IUPAC Name |
2-(5-methylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-6(2)4-5-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOMGRDUQKIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-pyrazol-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




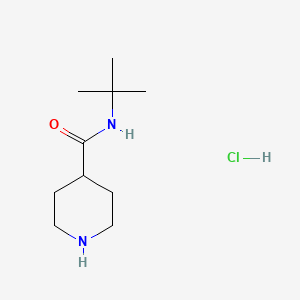
![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3376036.png)

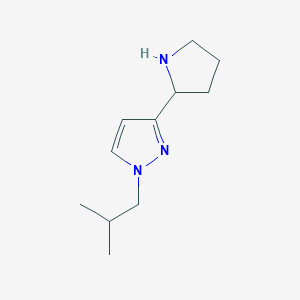
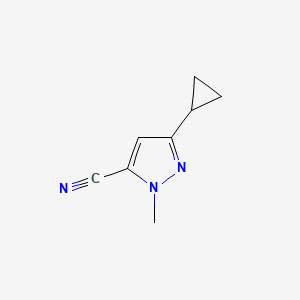
![5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3376056.png)
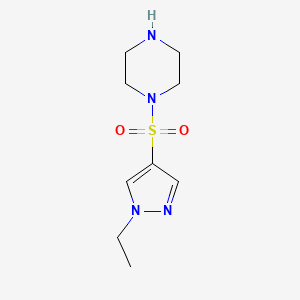


![1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate](/img/structure/B3376077.png)
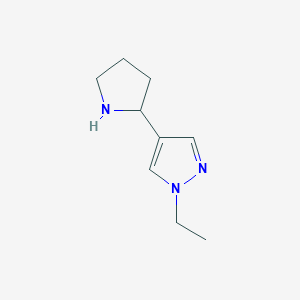
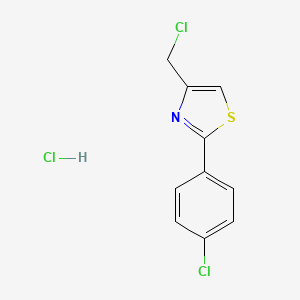
![6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376086.png)